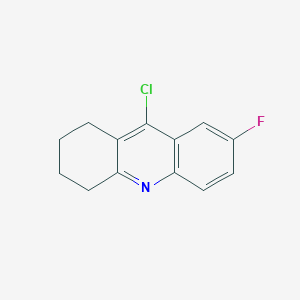

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine: is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material science, and organic chemistry. This compound is characterized by the presence of chlorine and fluorine atoms at the 9th and 7th positions, respectively, on the tetrahydroacridine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine typically involves the reaction of appropriate acridine derivatives with chlorinating and fluorinating agents. One common method includes the use of 9-chloroacridine as a starting material, which undergoes fluorination under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The chloro and fluoro substituents direct EAS reactions through electronic and steric effects:

-

Chlorine : Acts as an ortho/para-directing group due to its +M effect but deactivates the ring via -I effects.

-

Fluorine : Stronger -I effect reduces ring electron density, making substitution challenging but still directing meta to itself.

Key Observations :

-

Nitration and sulfonation occur preferentially at positions activated by chlorine (ortho/para to Cl) rather than fluorine .

-

Bromination under mild conditions yields 2,4-dibromo derivatives when both halogens are present .

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed coupling reactions. Fluorine typically remains inert under these conditions due to strong C–F bonds.

Sonogashira Coupling

A double Sonogashira reaction with arylacetylenes produces π-extended derivatives (Table 1) :

| Entry | Arylacetylene Substituent | Yield (%) | λₑₘ (nm) |

|---|---|---|---|

| 4a | Phenyl | 85 | 450 |

| 4b | 4-Methylphenyl | 88 | 455 |

| 4g | 4-Methoxyphenyl | 93 | 465 |

Conditions : Pd(PPh₃)₄ (0.6 mol%), CuI (1.2 mol%), DIPEA, 80°C, 3 h.

Mechanism : Oxidative addition of C–Cl to Pd(0), followed by transmetallation with acetylide .

Coordination Chemistry

The nitrogen atom in the acridine core facilitates coordination with transition metals.

Platinum(II) Complex Formation

Reaction with cis-PtCl₂(DMSO)₂ yields a dichloro-dimethyl sulfoxide platinum complex (Fig. 1) :

-

Molecular Formula : C₁₅H₁₈Cl₃NOPtS

-

Synthetic Protocol :

Application : The complex shows targeted antitumor activity in hepatocellular carcinoma models .

Nucleophilic Aromatic Substitution (NAS)

Chlorine undergoes NAS more readily than fluorine:

-

Amination : Reacts with primary amines (e.g., benzylamine) at 120°C to form 9-amino derivatives .

-

Methoxylation : K₂CO₃/MeOH at reflux replaces Cl with OMe, yielding 9-methoxy analogs .

Kinetic Note : Fluorine substitution reduces NAS rates at adjacent positions due to electron withdrawal .

Functionalization via Halogen Reactivity

The differential reactivity of Cl and F enables selective modifications:

-

Hydrodehalogenation : Pd/C-mediated H₂ reduction removes Cl preferentially, retaining F .

-

Grignard Addition : Mg insertion occurs at the chloro-substituted ring, forming organomagnesium intermediates for further alkylation .

Photophysical Transformations

Extended conjugation via cross-coupling enhances fluorescence properties:

科学研究应用

Medicinal Chemistry

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine has garnered attention for its potential therapeutic properties:

- Anticholinesterase Activity : Compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase (AChE), which is critical for treating Alzheimer's disease. Preliminary studies suggest that this compound may also exhibit potent AChE inhibition.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | AChE |

| Donepezil | 6.21 ± 0.52 | AChE |

| Galantamine | 34.1 | BuChE |

- Anticancer Activity : The compound has been investigated for its anticancer properties. Similar tetrahydroacridine derivatives have shown promising results against various cancer cell lines. For instance, studies indicated that derivatives with acridine structures exhibit cytotoxic effects against lung cancer cells (A549) and breast cancer cells (MCF-7) .

Coordination Chemistry

This compound can form coordination complexes with metal salts. These complexes are of interest in drug development due to their potential to enhance the bioavailability and efficacy of therapeutic agents .

Material Science

In industrial applications, this compound can be utilized in developing dyes and pigments due to its distinctive chemical properties derived from halogen substitutions .

Anticholinesterase Activity Study

In a comparative study assessing various tetrahydroacridine derivatives for their AChE inhibitory activities, this compound was evaluated alongside known inhibitors like Donepezil. The preliminary findings indicated a competitive profile that warrants further investigation.

Anticancer Activity Evaluation

Research involving the synthesis of tetrahydroacridine derivatives with fluorobenzoyl moieties demonstrated high cytotoxic activity against A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

作用机制

The mechanism of action of 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of Alzheimer’s disease, the compound may inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies, where it can disrupt DNA replication and transcription processes .

相似化合物的比较

- 9-Chloroacridine

- 7-Fluoroacridine

- 9-Amino-1,2,3,4-tetrahydroacridine

- 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine

Comparison: Compared to these similar compounds, 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is unique due to the simultaneous presence of both chlorine and fluorine atoms on the tetrahydroacridine ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest for further research and development .

生物活性

9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is a derivative of tetrahydroacridine, characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and anticholinesterase agent. The unique structural features of this compound enhance its reactivity and biological activity compared to its analogs.

The molecular formula of this compound is C_15H_13ClF_N_2, with a molecular weight of approximately 235.7 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical behavior and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroacridine, including this compound, exhibit promising anticancer properties. For instance, research demonstrated that related compounds reduced the clonogenic ability of A549 lung cancer cells by approximately 72% to 74% . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Anticholinesterase Activity

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. A study showed that tetrahydroacridine derivatives can effectively inhibit AChE activity, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease . The structure-activity relationship indicates that the halogen substituents enhance the binding affinity to the enzyme.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways associated with mitochondrial dysfunction and oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Anticancer Activity | AChE Inhibition | Unique Properties |

|---|---|---|---|

| This compound | High | Moderate | Enhanced reactivity due to halogen substituents |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Moderate | High | Lacks fluorine; established AChE activity |

| 7-Fluoro-1,2,3,4-tetrahydroacridine | Low | Moderate | Potential neuroprotective effects |

Case Studies

Several studies have focused on the synthesis and evaluation of tetrahydroacridine derivatives:

- Study on Lung Adenocarcinoma : A study involving 16 new derivatives showed significant inhibition of human lung adenocarcinoma cell growth . The results indicated a correlation between structural modifications and enhanced biological activity.

- Inhibition Studies : Research on acridine-based compounds demonstrated their potential as dual inhibitors of topoisomerases I and II in cancer cells . These findings support the therapeutic potential of these compounds in oncology.

属性

IUPAC Name |

9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)13/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPANWYSQFQHEEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。